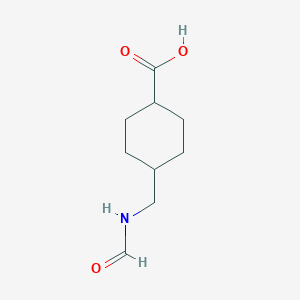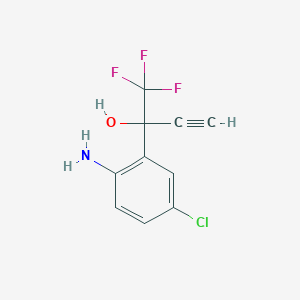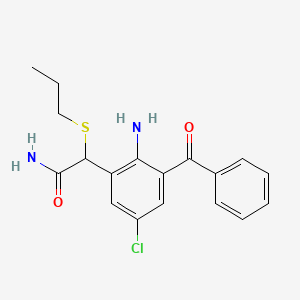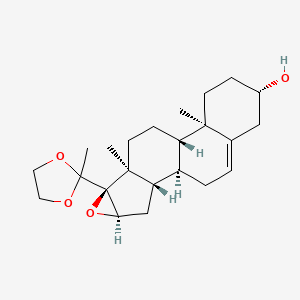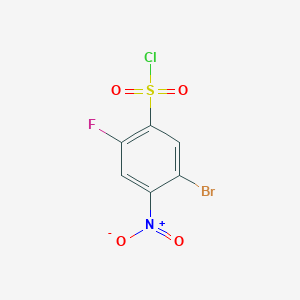
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-fluoro-4-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Nitration: 5-Bromo-2-fluorobenzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反応の分析
Types of Reactions
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Coupling Reactions: Boronic acids (R-B(OH)2) with palladium catalysts (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminobenzenesulfonyl Chlorides: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
類似化合物との比較
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: Lacks the bromine and fluorine substituents, making it less versatile in certain synthetic applications.
2-Bromo-4-nitrobenzenesulfonyl Chloride: Similar structure but lacks the fluorine substituent.
5-Bromo-2,4-difluorobenzenesulfonyl Chloride: Contains an additional fluorine substituent, altering its reactivity and applications.
Uniqueness
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible using other compounds.
特性
分子式 |
C6H2BrClFNO4S |
|---|---|
分子量 |
318.51 g/mol |
IUPAC名 |
5-bromo-2-fluoro-4-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)4(9)2-5(3)10(11)12/h1-2H |
InChIキー |
XRUYKMBRXYUSHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


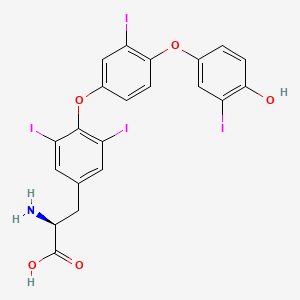
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
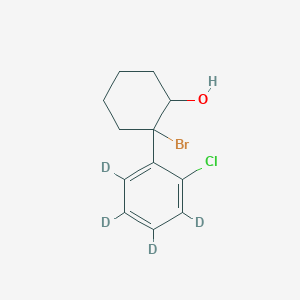
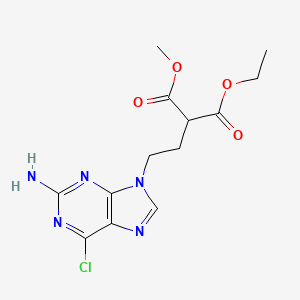
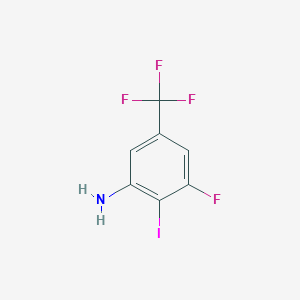
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
